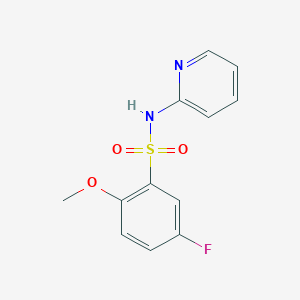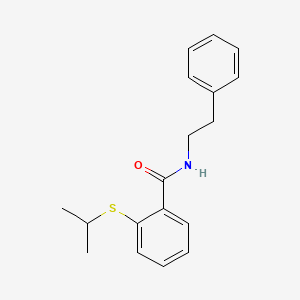![molecular formula C20H20N4O3 B4674925 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4674925.png)
3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole
Descripción general
Descripción
3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole, also known as NBMI, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole works by binding to and removing excess transition metals, such as iron and copper, from the body. These metals can cause oxidative stress and inflammation, which can contribute to the development of various diseases. By removing these metals, 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole may help to reduce oxidative stress and inflammation, leading to improved health outcomes.
Biochemical and Physiological Effects:
Studies have shown that 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole can reduce oxidative stress and inflammation in various cell types, including neurons, astrocytes, and microglia. 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole has also been shown to protect against neurotoxicity caused by heavy metals, such as mercury and lead. Additionally, 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole in lab experiments is its ability to remove excess transition metals from cells and tissues, which can help to reduce oxidative stress and inflammation. However, one limitation of using 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole is its potential to interfere with the activity of metal-dependent enzymes, which could have unintended consequences.
Direcciones Futuras
There are many potential future directions for research on 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole. One area of interest is the development of new therapies for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, that target oxidative stress and inflammation. Another area of interest is the use of 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole in environmental remediation, particularly for the removal of heavy metals from contaminated soil and water. Additionally, there is potential for 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole to be used as a coating for metal surfaces to prevent corrosion.
Aplicaciones Científicas De Investigación
3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole has been studied for its potential applications in various fields, including medicine, environmental science, and materials science. In medicine, 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In environmental science, 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole has been studied for its ability to remove heavy metals from contaminated soil and water. In materials science, 3-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}-1H-indole has been investigated for its potential use as a coating for metal surfaces to prevent corrosion.
Propiedades
IUPAC Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-20(15-5-7-17(8-6-15)24(26)27)23-11-9-22(10-12-23)14-16-13-21-19-4-2-1-3-18(16)19/h1-8,13,21H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCZYSZWKKSPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl](4-nitrophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-{[(4-chlorophenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4674843.png)
![N-[4-(aminocarbonyl)phenyl]-3,4-difluorobenzamide](/img/structure/B4674850.png)
![4-[(allylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4674856.png)
![1-{2-[2-(mesityloxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4674857.png)

![(4-methoxy-2-methylphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4674887.png)
![5-methyl-N'-(3-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-3-thiophenecarbohydrazide](/img/structure/B4674889.png)
![2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B4674897.png)
![N-(4-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4674898.png)
![2-{[4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674907.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4674913.png)
![2-{[3-(4-methylphenoxy)propyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4674920.png)
